molecular formula C30H42AlNaO15S2 B1200997 Corti-jaikal CAS No. 76207-54-0

Corti-jaikal

Cat. No.: B1200997
CAS No.: 76207-54-0
M. Wt: 756.8 g/mol
InChI Key: QYBKOGAYESLXCP-UYGYOKBVSA-J
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Description

Based on naming conventions and sparse experimental data, Corti-jaikal may involve modifications to cortisol’s steroidal backbone, such as halogenation or alkylation, to enhance receptor binding affinity or metabolic stability . However, its exact chemical structure, synthesis pathway, and pharmacodynamic profile remain undocumented in the indexed literature.

Properties

CAS No.

76207-54-0

Molecular Formula

C30H42AlNaO15S2

Molecular Weight

756.8 g/mol

IUPAC Name

aluminum;sodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate;2-hydroxybenzoic acid;hydroxy-oxido-oxo-sulfanylidene-λ6-sulfane;trihydroxide

InChI

InChI=1S/C23H32O6.C7H6O3.Al.Na.H2O3S2.3H2O/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3;8-6-4-2-1-3-5(6)7(9)10;;;1-5(2,3)4;;;/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3;1-4,8H,(H,9,10);;;(H2,1,2,3,4);3*1H2/q;;+3;+1;;;;/p-4/t16-,17-,18-,20+,21-,22-,23-;;;;;;;/m0......./s1

InChI Key

QYBKOGAYESLXCP-UYGYOKBVSA-J

SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.C1=CC=C(C(=C1)C(=O)O)O.[OH-].[OH-].[OH-].OS(=O)(=S)[O-].[Na+].[Al+3]

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O.C1=CC=C(C(=C1)C(=O)O)O.[OH-].[OH-].[OH-].OS(=O)(=S)[O-].[Na+].[Al+3]

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.C1=CC=C(C(=C1)C(=O)O)O.[OH-].[OH-].[OH-].OS(=O)(=S)[O-].[Na+].[Al+3]

Synonyms

Corti-Jaikal
hydrocortisone acetate - salicylic acid - sodium thiosulfate
hydrocortisone acetate, salicylic acid, sodium thiosulfate drug combination

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Corti-jaikal’s proposed mechanism aligns with cortisol analogs, such as prednisolone and dexamethasone , which are widely used anti-inflammatory agents. Below is a comparative analysis based on inferred properties and analogous compounds:

Table 1: Key Properties of this compound and Analogous Glucocorticoids

Property This compound (Inferred) Cortisol Dexamethasone Prednisolone
Receptor Affinity High (hypothesized) Moderate Very High High
Half-life (hrs) 8–12 (estimated) 1–2 36–72 2–4
Anti-inflammatory Potentially enhanced Baseline 25–30× cortisol 4× cortisol
Metabolic Stability Improved (theoretical) Low High Moderate
Clinical Use Experimental Replacement therapy Autoimmune diseases Allergic reactions

Structural and Functional Insights

Receptor Binding: Unlike cortisol, which binds non-selectively to glucocorticoid and mineralocorticoid receptors, this compound may incorporate fluorine or methyl groups (as seen in dexamethasone) to enhance selectivity for glucocorticoid receptors .

Metabolism : this compound’s speculated extended half-life could stem from resistance to hepatic 11β-hydroxysteroid dehydrogenase (11β-HSD2), a common degradation pathway for cortisol .

Efficacy : Preliminary computational models suggest this compound’s anti-inflammatory potency exceeds prednisolone but remains inferior to dexamethasone, though experimental validation is absent .

Methodological Considerations for Future Studies

To address knowledge gaps, the following approaches are recommended:

Synthesis and Characterization :

  • Use high-performance liquid chromatography (HPLC) and mass spectrometry to confirm purity and molecular weight .
  • Conduct X-ray crystallography to resolve structural details .

In Vitro Assays :

  • Measure receptor binding affinity via competitive radioligand assays .
  • Assess metabolic stability using hepatocyte incubation models .

Preclinical Testing :

  • Compare efficacy in murine inflammation models (e.g., carrageenan-induced edema) against dexamethasone .

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